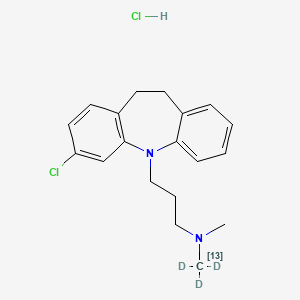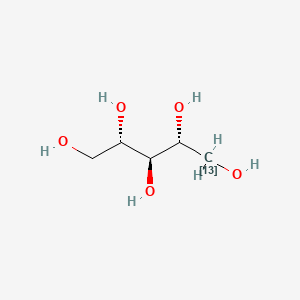
Antileishmanial agent-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antileishmanial agent-17 is a compound that has shown significant promise in the treatment of leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease affects millions of people worldwide, particularly in tropical and subtropical regions. The development of effective antileishmanial agents is crucial due to the limitations and toxicity of current treatments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-17 involves multiple steps, including the preparation of intermediate compounds. One common method involves the coupling of hydrazine with pyrazole derivatives. The reaction conditions typically include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon. The reaction is carried out under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the compound’s purity .
化学反応の分析
Types of Reactions
Antileishmanial agent-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Antileishmanial agent-17 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating leishmaniasis and other parasitic diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of Antileishmanial agent-17 involves multiple pathways:
類似化合物との比較
Similar Compounds
Miltefosine: An alkylphosphocholine with antileishmanial activity.
Amphotericin B: A polyene antifungal with activity against Leishmania species.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties.
Uniqueness
Antileishmanial agent-17 stands out due to its unique mechanism of action and lower toxicity compared to other antileishmanial agents. It has shown higher efficacy in preclinical studies and has the potential to overcome resistance issues associated with current treatments .
特性
分子式 |
C27H37N5O5 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
7-butoxy-N-[6-[4-(morpholin-4-ylmethyl)triazol-1-yl]hexyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C27H37N5O5/c1-2-3-14-36-23-9-8-21-17-24(27(34)37-25(21)18-23)26(33)28-10-6-4-5-7-11-32-20-22(29-30-32)19-31-12-15-35-16-13-31/h8-9,17-18,20H,2-7,10-16,19H2,1H3,(H,28,33) |
InChIキー |
OBZWTUNDQLYQGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCCN3C=C(N=N3)CN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)



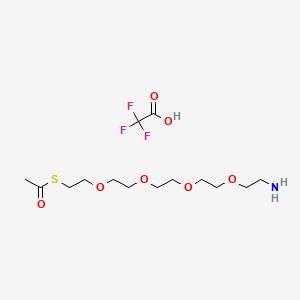
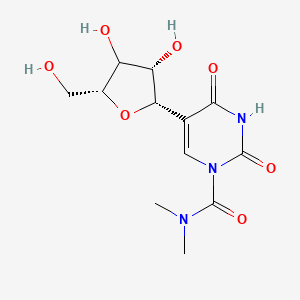
![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)

![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)
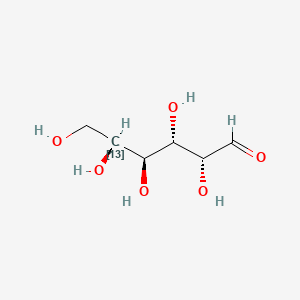
![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)
![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
